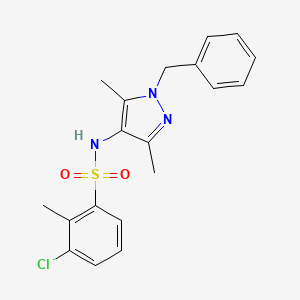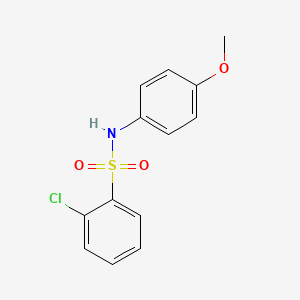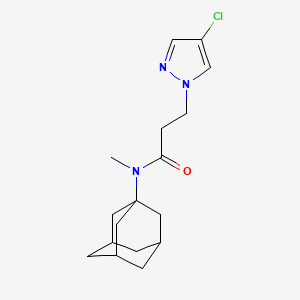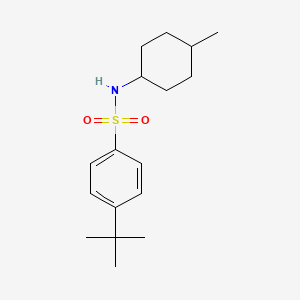![molecular formula C16H27NO2S B10962124 N-[2,6-di(propan-2-yl)phenyl]butane-1-sulfonamide](/img/structure/B10962124.png)
N-[2,6-di(propan-2-yl)phenyl]butane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Diisopropylphenyl)-1-butanesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a butane chain and a diisopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Diisopropylphenyl)-1-butanesulfonamide typically involves the reaction of 2,6-diisopropylaniline with butanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N-(2,6-Diisopropylphenyl)-1-butanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Diisopropylphenyl)-1-butanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(2,6-Diisopropylphenyl)-1-butanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,6-Diisopropylphenyl)-1-butanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-Diisopropylphenyl)-2,6-dimethoxybenzamide
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- N-(2,6-Diisopropylphenyl)-4-hydroxybenzamide
Uniqueness
N-(2,6-Diisopropylphenyl)-1-butanesulfonamide is unique due to its specific structural features, such as the butanesulfonamide group and the diisopropylphenyl moiety
Properties
Molecular Formula |
C16H27NO2S |
|---|---|
Molecular Weight |
297.5 g/mol |
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]butane-1-sulfonamide |
InChI |
InChI=1S/C16H27NO2S/c1-6-7-11-20(18,19)17-16-14(12(2)3)9-8-10-15(16)13(4)5/h8-10,12-13,17H,6-7,11H2,1-5H3 |
InChI Key |
AAHUPPQYSMBQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=C(C=CC=C1C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethylphenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10962047.png)


![3-(4-chlorobenzyl)-5-[(2,6-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole](/img/structure/B10962064.png)
![1-Butyl-4-[(2,5-difluorophenyl)sulfonyl]piperazine](/img/structure/B10962071.png)
![3-fluoro-N-[1-(4-methylphenyl)ethyl]benzenesulfonamide](/img/structure/B10962072.png)
![N-[1-(2-chlorophenyl)ethyl]-3-fluorobenzenesulfonamide](/img/structure/B10962086.png)
![4,5-Dimethyl-2-({[4-(propan-2-yl)phenyl]carbonyl}amino)thiophene-3-carboxamide](/img/structure/B10962093.png)
![4-bromo-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B10962100.png)

![3-(4-chlorobenzyl)-5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B10962107.png)
![1-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10962114.png)
![N-{[1,3,3-trimethyl-5-(propanoylamino)cyclohexyl]methyl}propanamide](/img/structure/B10962119.png)

